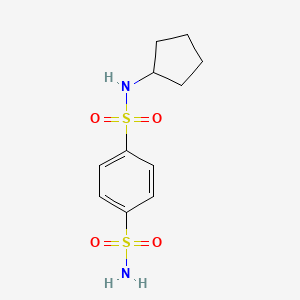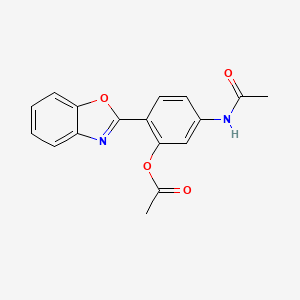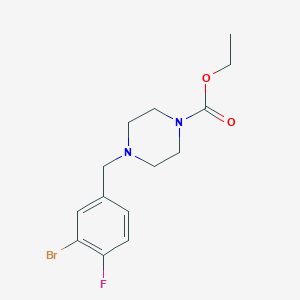
N-(2-fluorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, commonly known as F-MOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. F-MOB belongs to the class of beta-keto amides, which are known to have various biological activities.
Mechanism of Action
The mechanism of action of F-MOB is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. F-MOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, F-MOB can alter gene expression and induce cell death in cancer cells. F-MOB has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, F-MOB can increase the levels of acetylcholine in the brain, which could be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
F-MOB has been shown to have various biochemical and physiological effects. In cancer cells, F-MOB has been shown to induce cell death by activating apoptosis pathways. F-MOB has also been shown to inhibit the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body. In the brain, F-MOB has been shown to increase the levels of acetylcholine, which could improve cognitive function in patients with neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using F-MOB in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. F-MOB is also stable and can be stored for long periods of time. However, one limitation of using F-MOB in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving F-MOB. One direction is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to explore its use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, F-MOB could be modified to improve its potency and selectivity, which could lead to the development of more effective drugs.
Synthesis Methods
The synthesis of F-MOB involves the reaction between 2-fluoroacetophenone and 4-methoxybenzaldehyde in the presence of a base and a catalyst. The reaction yields F-MOB, which can be purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
F-MOB has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery. F-MOB has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing cell death. It has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, F-MOB has been used in drug discovery as a lead compound for the development of new drugs.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-22-13-8-6-12(7-9-13)16(20)10-11-17(21)19-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFBHOQZBJETEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione](/img/structure/B5848009.png)


![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)



![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5848071.png)

